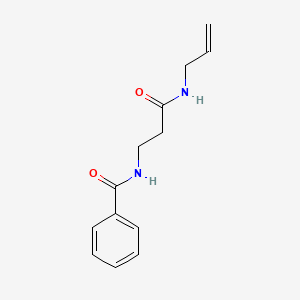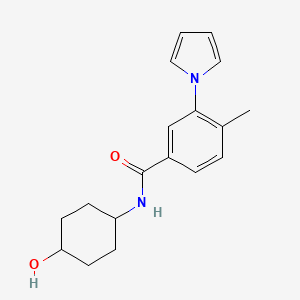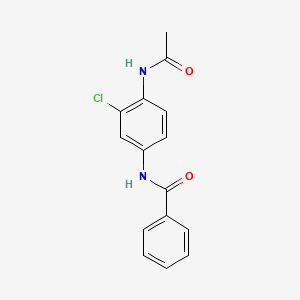
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide, also known as PPAP, is a synthetic compound that has gained interest in scientific research due to its potential effects on the central nervous system. PPAP has shown promise as a potential treatment for depression, ADHD, and other neurological disorders. In
Wirkmechanismus
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide's mechanism of action involves its ability to selectively inhibit the reuptake of dopamine. This inhibition leads to an increase in the availability of dopamine in the brain, which can improve mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
Research has shown that this compound can have a number of biochemical and physiological effects on the body. These effects include increased dopamine release, increased dopamine turnover, and increased dopamine receptor density. In addition, this compound has been shown to increase the release of norepinephrine and serotonin, two neurotransmitters that are also involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide in lab experiments is its ability to selectively inhibit dopamine reuptake. This allows researchers to study the effects of dopamine on the brain without the confounding effects of other neurotransmitters. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has been shown to have stimulant-like effects and could be abused if not used appropriately.
Zukünftige Richtungen
There are a number of future directions for 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide research. One area of interest is its potential as a treatment for depression and other mood disorders. Research has shown that this compound can improve mood and motivation, and further studies are needed to determine its effectiveness as a treatment for these disorders. Additionally, this compound's potential as a cognitive enhancer is an area of interest for researchers. Studies have shown that this compound can improve cognitive function, and further research is needed to determine its potential in this area. Finally, the potential for this compound abuse is an area of concern, and future research should focus on developing strategies to prevent its misuse.
Synthesemethoden
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of phenylformamide with prop-2-en-1-ylamine. This reaction produces an intermediate product that is then reacted with acetic anhydride and sodium acetate to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide has been the subject of numerous scientific studies due to its potential effects on the central nervous system. Research has shown that this compound acts as a selective dopamine reuptake inhibitor, meaning it increases the availability of dopamine in the brain. This increased availability of dopamine has been linked to improved mood, increased motivation, and improved cognitive function.
Eigenschaften
IUPAC Name |
N-[3-oxo-3-(prop-2-enylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-14-12(16)8-10-15-13(17)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFCKQSAOWZEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCNC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)




![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)